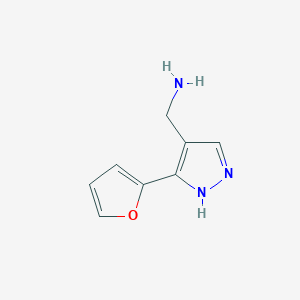

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMIPVPQWZRTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine primarily interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs.

Cellular Effects

The compound affects cellular signaling pathways, leading to alterations in gene expression and metabolism. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). IC50 values ranged from 1.1 µM to 42.30 µM depending on the cell line tested .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine on several human cancer cell lines using an MTT assay. The results indicated that the compound significantly inhibited cell proliferation, leading to cell cycle arrest at the G1 phase.

Study 2: Inflammation Model

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a reduction in paw edema, demonstrating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Based Methanamines

Key Insights :

- Electron-Donating vs. Withdrawing Groups : The furan substituent (electron-rich) in the target compound contrasts with fluorophenyl (electron-withdrawing) in , influencing binding affinity in receptor interactions .

- Steric Effects : Bulky substituents like trifluoromethyl () may hinder target engagement compared to smaller groups like methoxy () .

Modifications to the Methanamine Side Chain

Table 2: Methanamine Side-Chain Modifications

Key Insights :

- Extended Side Chains : Benzyl-furan substitution () improves target selectivity in PDE4 inhibition compared to the unmodified side chain .

- Aromatic Substitutions : Para-methoxyphenyl () may enhance π-π stacking in kinase binding pockets .

Comparison with Non-Pyrazole Analogs

Table 3: Non-Pyrazole Heterocyclic Methanamines

Key Insights :

- Triazole-Furan Hybrids : demonstrates synergistic effects of combining furan with triazole, showing promise in dengue virus inhibition .

Research Findings and Trends

- Synthetic Challenges : Low yields (e.g., 40% in ) are common due to steric hindrance in reductive amination .

- Biological Selectivity : Pyrazole substitution patterns (e.g., furan vs. fluorophenyl) dictate target specificity, as seen in neuropilin-1 vs. kinase inhibitors .

- Computational Validation : Docking studies () confirm the role of the furan-pyrazole scaffold in binding to viral proteases .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine generally follows a multi-step approach:

- Construction of the pyrazole ring system.

- Introduction of the furan-2-yl substituent at the 3-position of the pyrazole.

- Functionalization at the 4-position of the pyrazole with a methanamine group.

This sequence can be achieved through condensation reactions, cyclization, and subsequent amination steps.

Preparation of the Pyrazole Core with Furan Substitution

Step 1: Formation of 3-(furan-2-yl)pyrazole

- The pyrazole ring is typically constructed via the condensation of hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.

- For the furan substituent at the 3-position, 2-acetylfuran or 2-furanyl-containing β-diketones are used as starting materials.

- The reaction involves the condensation of hydrazine hydrate with 2-acetylfuran under reflux conditions in ethanol or another suitable solvent, leading to cyclization and formation of the 3-(furan-2-yl)pyrazole intermediate.

- Hydrazine hydrate (excess)

- Reflux in ethanol or methanol for 2–5 hours

- Isolation by filtration or extraction

Introduction of the Methanamine Group at the 4-Position

Step 2: Functionalization to (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine

- The 4-position of the pyrazole ring can be functionalized by first introducing a formyl group (aldehyde) via selective lithiation or electrophilic substitution.

- The aldehyde intermediate (3-(furan-2-yl)-1H-pyrazol-4-carbaldehyde) is then subjected to reductive amination with ammonia or an amine source to yield the methanamine derivative.

- Oxidation or formylation of the pyrazole at the 4-position using reagents such as Vilsmeier-Haack reagent or POCl3/DMF.

- Reductive amination using ammonium acetate and sodium cyanoborohydride or catalytic hydrogenation with hydrogen and a suitable catalyst (e.g., Pd/C).

- Purification by column chromatography or recrystallization.

Alternative Synthetic Routes

Patent WO1998022459A1 describes related methods for preparing pyrazole derivatives with amine functionalities, including reaction sequences involving hydrazine hydrate treatment, chromatographic isolation, and extraction protocols. Although this patent focuses on pyridinyl derivatives, the methodology is adaptable for furan-substituted pyrazoles by substituting the aryl group accordingly.

- Hydrazine hydrate reflux in ethanol for pyrazole ring formation.

- Chromatographic purification using silica gel with chloroform/methanol eluents.

- Extraction with organic solvents such as chloroform and drying over magnesium sulfate.

Research Findings on Synthesis and Activity Correlation

A study focusing on pyrazolo[1,5-a]pyrimidine derivatives with various substituents, including heteroaryl groups like furan, provides insight into synthetic versatility and biological activity (see Table 2 below).

| Compound No. | Substituent (R) | MIC 90 (µg/mL) M.tb Growth Inhibition | Notes on Synthesis |

|---|---|---|---|

| 43 | 2-furyl | 0.96 | Synthesized via condensation of 2-acetylfuran with hydrazine, followed by amination |

| 44 | 3-furyl | 0.96 | Similar synthetic route with positional isomer of furan |

These compounds were synthesized using standard pyrazole formation techniques and subsequent functionalization, demonstrating effective antimycobacterial activity, indicating the synthetic methods produce biologically relevant compounds.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation & Cyclization | Hydrazine hydrate, 2-acetylfuran, ethanol, reflux | 3-(furan-2-yl)-1H-pyrazole | Formation of pyrazole core with furan substituent |

| 2 | Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | 3-(furan-2-yl)-1H-pyrazol-4-carbaldehyde | Introduction of aldehyde at 4-position |

| 3 | Reductive Amination | Ammonia or amine source, NaBH3CN or catalytic hydrogenation | (3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine | Conversion to methanamine functionality |

Analytical and Purification Techniques

- Chromatography on silica gel using chloroform/methanol mixtures is standard for isolating the final amine product.

- Organic extraction with solvents like chloroform or diethyl ether, followed by drying over magnesium sulfate, is used to purify intermediates.

- Characterization is typically done by NMR, IR, and mass spectrometry to confirm structure and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.